molecular formula C31H38F2N2O2S B12745905 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine CAS No. 143760-18-3

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine

Cat. No.: B12745905
CAS No.: 143760-18-3
M. Wt: 540.7 g/mol
InChI Key: IDLWBIFKYUCPDU-UHFFFAOYSA-N
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Description

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine likely involves multiple steps, including:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.

    Substitution reactions: Introduction of the 4,4-bis(4-fluorophenyl)butyl group and the 2-hydroxy-3-(4-methoxyphenylmethylthio)propyl group through nucleophilic substitution reactions.

    Hydroxylation and methylation: Specific functional groups like hydroxyl and methoxy groups can be introduced through hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to remove certain functional groups or to convert double bonds to single bonds.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could yield alcohols or alkanes.

Scientific Research Applications

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its interactions with biological molecules.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the various functional groups could facilitate binding to these targets, leading to biological effects. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylbutyl)piperazine: Lacks the fluorophenyl and methoxyphenyl groups.

    1-(4-Fluorophenyl)piperazine: Contains only one fluorophenyl group.

    4-(2-Hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine: Lacks the bis(fluorophenyl)butyl group.

Uniqueness

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

143760-18-3

Molecular Formula

C31H38F2N2O2S

Molecular Weight

540.7 g/mol

IUPAC Name

1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-[(4-methoxyphenyl)methylsulfanyl]propan-2-ol

InChI

InChI=1S/C31H38F2N2O2S/c1-37-30-14-4-24(5-15-30)22-38-23-29(36)21-35-19-17-34(18-20-35)16-2-3-31(25-6-10-27(32)11-7-25)26-8-12-28(33)13-9-26/h4-15,29,31,36H,2-3,16-23H2,1H3

InChI Key

IDLWBIFKYUCPDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O

Origin of Product

United States

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